2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-phenylthieno[3,2-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12-10-9(6-7-16-10)13-11(15-12)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOESBNQVDIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenyl 4h Thieno 3,2 D 1 2 Oxazin 4 One and Analogues
Cyclocondensation Reactions for Thieno[3,2-d]tandfonline.comacs.orgoxazin-4-ones
Cyclocondensation is the cornerstone for constructing the thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one scaffold. This approach involves the formation of the oxazinone ring from a suitably functionalized thiophene (B33073) precursor. The key starting material for this system is typically a 3-aminothiophene-2-carboxylic acid derivative, which contains the necessary amine and carboxylic acid functionalities in an ortho configuration, primed for ring closure.
One-Pot Synthesis Strategies
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste.
The most direct one-pot synthesis of 2-phenyl-4H-thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one is analogous to the well-established preparation of its benzene (B151609) counterpart, 2-aryl-4H-1,3-benzoxazin-4-ones. This method involves the treatment of an ortho-aminocarboxylic acid with an aroyl chloride. nih.gov For the thiophene series, the reaction starts with 3-aminothiophene-2-carboxylic acid, which can be prepared by the saponification of its corresponding ester. google.com
The reaction proceeds by treating 3-aminothiophene-2-carboxylic acid with benzoyl chloride, typically in the presence of a base such as pyridine. The pyridine acts as both a solvent and an acid scavenger. The reaction mechanism involves an initial N-acylation of the amino group by benzoyl chloride, followed by an intramolecular cyclization via nucleophilic attack of the carboxylic acid group on the newly formed amide, which upon dehydration yields the final thieno tandfonline.comacs.orgoxazin-4-one ring system. This approach is versatile for creating a variety of 2-substituted analogues by using different acyl chlorides.
Table 1: One-Pot Synthesis of 2-Aryl-1,3-oxazin-4-one Analogues This table is based on the analogous reaction with anthranilic acids.
| Amino Acid Precursor | Acyl Chloride | Base/Solvent | Product |
|---|---|---|---|
| 3-Aminothiophene-2-carboxylic acid | Benzoyl chloride | Pyridine | 2-Phenyl-4H-thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one |
| Anthranilic acid | Benzoyl chloride | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one |
| 5-Nitroanthranilic acid | α-Keto acid chlorides | Copper(I) chloride | 2-Substituted-6-nitro-4H-3,1-benzoxazin-4-one |
While the reaction of aminothiophenes with aldehydes is a known route for constructing fused heterocyclic systems, it typically leads to the formation of thienopyrimidines rather than thienooxazinones. For instance, the cyclocondensation of 2-aminothiophene-3-carboxamide with various aromatic aldehydes often results in the formation of thieno[2,3-d]pyrimidin-4-ones. tubitak.gov.tr
The synthesis of the target oxazinone ring system directly from an aminothiophene and an aldehyde in a one-pot fashion is less common. Often, these reactions require a third component or proceed through an intermediate that is not an oxazinone. For example, three-component reactions involving 3-aminothiophene-2-carboxylic acid derivatives, aldehydes, and Meldrum's acid have been developed for the synthesis of thieno[3,2-b]pyridin-5-ones. researchgate.net Iodine-mediated oxidative cyclization of acylhydrazones, formed from aldehydes and hydrazides, is a known method for forming 1,3,4-oxadiazoles, showcasing a strategy where an aldehyde is incorporated into a heterocyclic ring in a multi-step, one-pot process. organic-chemistry.orgnih.gov However, a direct two-component condensation of an aminothiophene and an aldehyde to yield a 2-substituted-4H-thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one is not a standard synthetic route.
Multi-Step Synthetic Routes
Multi-step syntheses allow for greater control over the reaction and purification of intermediates, often leading to higher purity of the final product. These routes are particularly useful for constructing complex or sensitive molecules.
A reliable multi-step pathway to thieno tandfonline.comacs.orgoxazin-4-ones involves the separation of the acylation and cyclization steps. This method provides a controlled approach to the synthesis of specifically substituted analogues. The synthesis of the isomeric 2-substituted-4H-thieno[2,3-d] tandfonline.comacs.orgoxazin-4-ones has been achieved in a three-step sequence starting from ethyl 2-aminothiophene-3-carboxylate. tandfonline.comtandfonline.com
A similar strategy can be applied to the thieno[3,2-d] isomer:
Preparation of the Precursor : The process begins with a suitable starting material, such as methyl 3-aminothiophene-2-carboxylate. mdpi.com
N-Acylation : The amino group of the thiophene derivative is acylated using benzoyl chloride. This reaction forms the stable N-benzoyl intermediate, N-(2-(methoxycarbonyl)thiophen-3-yl)benzamide. This step is typically performed in the presence of a base to neutralize the HCl byproduct.
Hydrolysis : The ester group of the N-acylated intermediate is hydrolyzed to the corresponding carboxylic acid, yielding N-benzoyl-3-aminothiophene-2-carboxylic acid.
Cyclization : The final step is the ring closure of the N-acylaminocarboxylic acid. This is an intramolecular dehydration reaction, which can be induced by heating with a dehydrating agent like acetic anhydride, to form the 2-phenyl-4H-thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one. tandfonline.comtandfonline.com
Table 2: Multi-Step Synthesis via Sequential Acylation and Cyclization
| Step | Reactant | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Methyl 3-aminothiophene-2-carboxylate | Benzoyl chloride, Base | Methyl 3-(benzamido)thiophene-2-carboxylate |
| 2 | Methyl 3-(benzamido)thiophene-2-carboxylate | NaOH(aq), then HCl(aq) | 3-(Benzamido)thiophene-2-carboxylic acid |
| 3 | 3-(Benzamido)thiophene-2-carboxylic acid | Acetic Anhydride, Heat | 2-Phenyl-4H-thieno[3,2-d] tandfonline.comacs.orgoxazin-4-one |
The critical step in the synthesis of the thieno tandfonline.comacs.orgoxazin-4-one ring is the intramolecular cyclization that forms the C4-O3 bond. This transformation is an example of an intramolecular C-O bond formation, specifically an acyl substitution reaction where the carboxylic acid group acts as the nucleophile to close the six-membered ring.
This ring-closing reaction is typically the final step in a multi-step synthesis, as described previously. The precursor, an N-acyl-3-aminothiophene-2-carboxylic acid, is cyclized under dehydrating conditions. The use of acetic anhydride or other strong dehydrating agents facilitates the elimination of a water molecule, driving the reaction toward the formation of the thermodynamically stable fused heterocyclic system. tandfonline.comtandfonline.com
The versatility of 2-aminothiophenes as precursors for fused 1,3-oxazin-4-ones has been demonstrated in the synthesis of a series of thieno[2,3-d] tandfonline.comacs.orgoxazin-4-ones, which were investigated as inhibitors of human leukocyte elastase. acs.orgnih.gov This work underscores the reliability of the C-O bond forming cyclization step in producing the desired oxazinone scaffold. While methods like iodine-mediated oxidative C-O bond formation are effective for synthesizing other oxygen-containing heterocycles like 1,3,4-oxadiazoles, the standard approach for thienooxazinones remains the dehydration of the corresponding N-acyl amino acid precursor. organic-chemistry.org
Synthesis of Diverse 2-Substituted Thieno[2,3-d]acs.orgnih.govoxazin-4-ones (Analogous Systems)
The thieno[2,3-d] acs.orgnih.govoxazin-4-one framework serves as a valuable analogue to the primary structure. Synthetic routes have been developed to introduce a variety of functional groups at the C-2 position, often starting from versatile precursors obtained through the Gewald reaction. acs.org
New synthetic pathways have been established for the creation of 2-alkoxy- and 2-alkylthio-substituted thieno[2,3-d] acs.orgnih.govoxazin-4-ones. acs.orgnih.govacs.org A key strategy involves the use of tert-butyl 2-aminothiophenecarboxylates as starting materials. acs.org
The synthesis of 2-alkylthio derivatives proceeds through key intermediates known as 2-thioxooxazinones. These are formed by converting 2-aminothiophenes into isothiocyanato-thiophenes using thiophosgene. Subsequent deprotection of the carboxylate group leads to ring closure, forming the 2-thioxooxazinone. These intermediates are then alkylated with appropriate alkyl halides to yield the final 2-alkylthio products, often in high yields ranging from 67-97%. acs.org
Table 1: Examples of 2-Alkylthio-Substituted Thieno[2,3-d] acs.orgnih.govoxazin-4-ones
| Substituent at C-2 | R5, R6 Substituents | Yield (%) |
|---|---|---|
| SMe | -(CH2)4- | N/A |
| SCH2Ph | -(CH2)4- | N/A |
| SEt | Me, Me | N/A |
Data compiled from synthetic procedures described in the literature. acs.org N/A denotes data not available in the provided source.
The synthesis of 2-sec-amino-substituted thieno-oxazinones employs a distinct route that typically starts from ethyl 2-aminothiophenecarboxylates. acs.org The initial step involves converting the starting material into the corresponding isothiocyanate. This intermediate is then treated with various secondary amines to form thiourea derivatives. The final ring closure to the desired 2-sec-amino-thieno[2,3-d] acs.orgnih.govoxazin-4-one is accomplished by treatment with concentrated sulfuric acid. acs.org
Table 2: Examples of 2-Sec-Amino-Substituted Thieno[2,3-d] acs.orgnih.govoxazin-4-ones
| Substituent at C-2 | R5, R6 Substituents |
|---|---|
| NH-i-Pr | -(CH2)4- |
| N(Et)2 | -(CH2)4- |
| NH-i-Pr | Me, Me |
Data represents compounds prepared via the described synthetic route. acs.org
The Gewald reaction is a versatile and fundamental method for preparing polysubstituted 2-aminothiophenes, which are crucial precursors for thieno[2,3-d] acs.orgnih.govoxazin-4-ones. acs.orgsemanticscholar.orgwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile (like ethyl cyanoacetate or tert-butyl cyanoacetate) and elemental sulfur in the presence of a base. semanticscholar.orgwikipedia.org
The resulting 2-aminothiophene-3-carboxylates are ideal starting materials. acs.orgsemanticscholar.org The amino and carboxylate groups are perfectly positioned for subsequent cyclization to form the oxazinone ring. The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring (at positions R5 and R6), which are carried through to the final thieno-oxazinone product. acs.org The use of tert-butyl cyanoacetate instead of the more common ethyl cyanoacetate has been found to be particularly advantageous for providing ready access to 2-alkoxy and 2-alkylthio derivatives. acs.org
Catalytic and Solvent Effects in Thieno[3,2-d]acs.orgnih.govoxazin-4-one Synthesis
The conditions under which the cyclization to form the oxazinone ring is performed can significantly influence the reaction's outcome. The choice of solvent and base plays a critical role, particularly in the synthesis of the isomeric thieno[3,2-d] acs.orgnih.govoxazin-4-one system and its close analogues, such as benzoxazinones.
Pyridine is frequently employed as both a solvent and a base in the synthesis of 2-phenyl-substituted oxazin-4-ones from the corresponding amino-carboxylic acids and benzoyl chloride. nih.govubaya.ac.id In the synthesis of the analogous 2-phenyl-4H-benzo[d] acs.orgnih.govoxazin-4-one, anthranilic acid is dissolved in pyridine, and benzoyl chloride is added. ubaya.ac.idresearchgate.net
The mechanism involves two main steps. First, the amine group of the amino-acid acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride. Pyridine plays a crucial role as a catalyst by deprotonating the nitrogen atom of the amine group, facilitating this nucleophilic acyl substitution. ubaya.ac.id The second step is an intramolecular cyclization, where the carboxylic acid group reacts to close the ring, forming the final oxazinone product. researchgate.net This method is effective, often providing the product in very high yields (around 90%). ubaya.ac.id
While pyridine is effective, alternative conditions have been explored for the synthesis of thieno-oxazinones and their analogues. For instance, the synthesis of 2-methyl-5-phenyl-thieno[2,3-d] acs.orgnih.govoxazin-4-one from 2-amino-4-phenyl-thiophene-3-carboxylic acid can be achieved by refluxing in acetic anhydride. asianpubs.org In this case, acetic anhydride serves as both the acylating agent and the dehydrating agent to facilitate ring closure.
For the closely related benzoxazinone (B8607429) systems, a variety of other methods have been reported, suggesting potential alternative routes for thieno-oxazinones. These include:
Acid Catalysis : The reaction of anthranilic acids with ortho esters under thermal or microwave-assisted conditions can yield benzoxazinones. nih.gov
Copper-Catalyzed Coupling : A one-pot reaction between α-keto acids and anthranilic acids using a copper catalyst (CuCl) provides access to 2-substituted benzoxazinones under mild conditions. nih.gov
Transition-Metal-Free Oxidative Coupling : An approach using I2/TBHP (tert-butyl hydroperoxide) allows for the coupling of anthranilic acids with isocyanides to form 2-aminobenzoxazin-4-ones. nih.gov
These alternative methods avoid the use of pyridine and offer different pathways that may be advantageous depending on the specific substrates and desired substitution patterns.
Mechanistic Insights into the Formation of Thieno[3,2-d]rsc.orgubaya.ac.idoxazin-4-one Ring Systems
The formation of the thieno[3,2-d] rsc.orgubaya.ac.idoxazin-4-one core is a process governed by fundamental principles of organic reactivity, primarily involving nucleophilic attack and subsequent intramolecular cyclization. A comprehensive understanding of these mechanisms is crucial for the optimization of existing synthetic routes and the development of novel methodologies.
Nucleophilic Attack and Elimination Pathways
The initial and often rate-determining step in the synthesis of the thieno[3,2-d] rsc.orgubaya.ac.idoxazin-4-one ring system involves a nucleophilic attack. While specific studies on the 2-phenyl derivative are limited, the mechanism can be inferred from the well-established synthesis of analogous benzoxazinones. For instance, the reaction between anthranilic acid and benzoyl chloride to form 2-phenyl-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one proceeds via a nucleophilic acyl substitution. ubaya.ac.idresearchgate.net In this reaction, the amino group of the anthranilic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion.
Similarly, for the synthesis of the thieno-fused analogue, the starting material would be a 3-aminothiophene-2-carboxylic acid. The amino group of this precursor would initiate a nucleophilic attack on an activated carbonyl compound, such as benzoyl chloride. The reaction is often facilitated by a base, like pyridine, which serves to deprotonate the amine, enhancing its nucleophilicity. ubaya.ac.id The subsequent elimination of the leaving group from the acylating agent leads to the formation of an N-acylated intermediate.
Kinetic studies on the inhibition of serine proteases by thieno[2,3-d] rsc.orgubaya.ac.idoxazin-4-ones, an isomeric form, have shown that the C-4 carbonyl carbon is susceptible to nucleophilic attack by the active site serine residue. acs.orgnih.gov This reactivity underscores the electrophilic nature of the carbonyl group within the oxazinone ring, a characteristic that is central to both its biological activity and its synthesis.
Intramolecular Cyclization Mechanisms
Following the initial nucleophilic attack and formation of the N-acylated intermediate, the synthesis of the thieno[3,2-d] rsc.orgubaya.ac.idoxazin-4-one ring is completed by an intramolecular cyclization. In the analogous synthesis of 2-phenyl-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one, the second step of the mechanism involves the carboxylate anion, formed by deprotonation of the carboxylic acid moiety, acting as an intramolecular nucleophile. ubaya.ac.id This carboxylate attacks the amide carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the six-membered oxazinone ring with the elimination of a water molecule.
This intramolecular cyclization is a key ring-closing step that is subject to stereoelectronic and conformational factors. The pre-organization of the substrate, where the nucleophilic carboxylate and the electrophilic amide carbonyl are in proximity, facilitates this process. The thermodynamic stability of the resulting fused aromatic ring system provides the driving force for the reaction.
Advanced Synthetic Strategies for Analogous Fused Oxazinones
The development of novel and efficient synthetic methods for fused oxazinones is an active area of research. These advanced strategies often aim to improve atom economy, reduce reaction steps, and introduce functional group tolerance.
Oxidation of 2-Arylindoles to Benzoxazinones
A notable advanced strategy for the synthesis of 2-arylbenzoxazinones, which are analogues of the thieno-fused system, is the direct oxidation of readily available 2-arylindoles. A novel and efficient method utilizes oxone as the sole oxidant. rsc.orgrsc.org This reaction is characterized by its tolerance for a wide range of functional groups and provides the desired 2-arylbenzoxazinones in high yields. The process is considered atom-economical and allows for the rapid assembly of these valuable compounds. rsc.org
The reaction conditions typically involve stirring the 2-arylindole with oxone in a solvent such as nitromethane at an elevated temperature. rsc.org The scope of this reaction is broad, with various substituted 2-arylindoles undergoing successful oxidation.
| Entry | Substrate (2-Arylindole) | Product (2-Arylbenzoxazinone) | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenylindole | 2-Phenyl-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 85 |
| 2 | 2-(4-Methylphenyl)indole | 2-(4-Methylphenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 82 |
| 3 | 2-(4-Methoxyphenyl)indole | 2-(4-Methoxyphenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 80 |
| 4 | 2-(4-Chlorophenyl)indole | 2-(4-Chlorophenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 75 |
| 5 | 2-(4-Bromophenyl)indole | 2-(4-Bromophenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 78 |
Data sourced from a study on the oxidation of 2-arylindoles using oxone. rsc.org
Biocatalytic approaches to the oxidation of 2-arylindoles are also being explored. Flavin-dependent monooxygenases have been shown to stereoselectively catalyze the oxidation of a variety of substituted indole substrates to afford 3-hydroxyindolenine products, which can be precursors to other valuable motifs. nih.govnih.gov
Cross-Dehydrogenative Coupling Approaches
Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds directly from C-H bonds. This approach has been applied to the synthesis of fused oxazinone derivatives. An efficient copper-catalyzed cascade reaction protocol has been developed for the synthesis of fused oxazepinone derivatives via a sp2 C-H and O-H cross-dehydrogenative coupling. rsc.org Although this example leads to a seven-membered ring, the underlying principle of C-H/O-H coupling is applicable to the formation of six-membered oxazinone rings.
In a related strategy, an alternative cross-dehydrogenative coupling approach for the synthesis of 1,2-dihydro-benzoxazin-4-ones involves the selective functionalization of a C-H bond adjacent to a tertiary amine followed by a direct C-O bond formation under transition-metal-free conditions. nih.gov N-iodosuccinimide can mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to the desired products via oxidative C-O bond formation. nih.gov
The application of CDC to the synthesis of fused oxazinones is a burgeoning field with significant potential for creating complex molecular architectures from simple precursors.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Phenylanthranilic acid | - | N-Iodosuccinimide | 1,2-Dihydro-1-phenyl-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 85 |
| 2 | N-(4-Methylphenyl)anthranilic acid | - | N-Iodosuccinimide | 1,2-Dihydro-1-(4-methylphenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 82 |
| 3 | N-(4-Methoxyphenyl)anthranilic acid | - | N-Iodosuccinimide | 1,2-Dihydro-1-(4-methoxyphenyl)-4H-benzo[d] rsc.orgubaya.ac.idoxazin-4-one | 78 |
Illustrative data based on cross-dehydrogenative coupling strategies for benzoxazinone synthesis. nih.gov
Chemical Reactivity and Transformations of Thieno 3,2 D 1 2 Oxazin 4 Ones
Reactions at the C-4 Carbonyl Group
The C-4 carbonyl group in the oxazinone ring is a primary site for nucleophilic attack. This reactivity is analogous to that observed in related benzoxazinone (B8607429) systems. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to reaction with a variety of nucleophiles.
Common reactions at this position involve aminolysis and hydrolysis. The reaction with primary amines, for instance, typically leads to the opening of the oxazinone ring, followed by cyclization to form the corresponding 3-substituted-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-ones. This transformation is a versatile method for introducing a wide range of substituents at the N-3 position of the resulting thienopyrimidinone core.
Similarly, reaction with hydrazine (B178648) hydrate (B1144303) is expected to yield the 3-amino-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one. This derivative can serve as a key intermediate for further functionalization, such as the synthesis of Schiff bases or acylated derivatives.
The general scheme for the reaction of 2-phenyl-4H-thieno[3,2-d] nih.govresearchgate.netoxazin-4-one with amines can be depicted as follows:
| Nucleophile (R-NH₂) | Product |
| Primary Amine | 3-R-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Hydrazine Hydrate | 3-Amino-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Amino Acids | N-(2-phenyl-4-oxo-4H-thieno[3,2-d]pyrimidin-3-yl)alkanoic acids |
Electrophilic and Nucleophilic Substitutions on the Phenyl and Thiophene (B33073) Moieties
The thieno[3,2-d] nih.govresearchgate.netoxazin-4-one core possesses two aromatic rings: the fused thiophene ring and the C-2 phenyl substituent. Both rings can potentially undergo substitution reactions, although their reactivity is influenced by the electronic nature of the heterocyclic system.
Phenyl Moiety: The phenyl group at the C-2 position is also subject to electrophilic aromatic substitution. The thieno[3,2-d] nih.govresearchgate.netoxazin-4-one moiety will act as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring. However, if the phenyl ring itself contains activating substituents, these will govern the position of further substitution.
Nucleophilic aromatic substitution on either the thiophene or the phenyl ring is generally less facile unless activated by strongly electron-withdrawing groups or through the formation of an intermediate, such as a diazonium salt. In the related thieno[3,2-d]pyrimidine (B1254671) series, nucleophilic aromatic substitution has been demonstrated, suggesting that with appropriate leaving groups, such reactions might be feasible on the thieno[3,2-d] nih.govresearchgate.netoxazin-4-one scaffold as well.
Ring-Opening and Ring-Closure Reactions
The oxazinone ring of 2-phenyl-4H-thieno[3,2-d] nih.govresearchgate.netoxazin-4-one is prone to ring-opening reactions under various conditions, particularly upon treatment with nucleophiles. As discussed in Section 3.1, the reaction with amines is a prime example of a ring-opening followed by a ring-closure (recyclization) to form a more stable thieno[3,2-d]pyrimidinone ring system.
This reactivity is a key feature of the thieno[3,2-d] nih.govresearchgate.netoxazin-4-one scaffold, allowing for its conversion into a variety of other heterocyclic structures. For instance, reaction with different binucleophiles could lead to the formation of other fused heterocyclic systems.
A study on the related 1H-thieno[3,2-d] nih.govresearchgate.netoxazine-2,4-dione has shown that it reacts with α-amino acids to yield 3,4-dihydro-1H-thieno[3,2-e] nih.govpharmaguideline.comdiazepine-2,5-dione derivatives. This suggests that 2-phenyl-4H-thieno[3,2-d] nih.govresearchgate.netoxazin-4-one could undergo similar ring transformation reactions with appropriate nucleophiles, expanding its synthetic utility.
The general transformation can be summarized in the following table:
| Reagent | Resulting Heterocyclic System |
| Primary Amines | Thieno[3,2-d]pyrimidinone |
| Hydrazine | 3-Aminothieno[3,2-d]pyrimidinone |
| Amino Acids | Potentially thieno[3,2-e] nih.govpharmaguideline.comdiazepine derivatives |
Derivatization of Thieno[3,2-d]nih.govresearchgate.netoxazin-4-one Scaffolds for Library Synthesis
The chemical reactivity of the 2-phenyl-4H-thieno[3,2-d] nih.govresearchgate.netoxazin-4-one scaffold makes it an attractive starting point for the generation of chemical libraries for drug discovery and other applications. The key reactive handles on the molecule allow for the introduction of diversity at multiple positions.
The primary point of diversification is the reaction of the C-4 carbonyl group with a library of amines, leading to a wide array of N-3 substituted thieno[3,2-d]pyrimidinones. This approach has been successfully applied to the related thieno[3,2-d]pyrimidine scaffold to generate libraries of compounds for biological screening.
Further diversity can be introduced by:
Modification of the C-2 phenyl ring: By starting with substituted benzoyl chlorides in the initial synthesis of the thieno[3,2-d] nih.govresearchgate.netoxazin-4-one, a variety of substituents can be incorporated onto the phenyl ring.
Substitution on the thiophene ring: Although less explored, electrophilic substitution on the thiophene ring could provide another avenue for diversification.
Further reactions of the thienopyrimidinone products: The resulting thieno[3,2-d]pyrimidinone scaffold can be further modified, for example, by substitution on the thiophene or phenyl rings, or by functionalization of substituents introduced at the N-3 position.
This multi-pronged approach allows for the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidinone core, which is valuable for structure-activity relationship (SAR) studies.
Computational and Theoretical Studies of Thieno 3,2 D 1 2 Oxazin 4 One Systems
Biological Activities and Mechanisms of Action of Thieno 3,2 D 1 2 Oxazin 4 One Derivatives
Enzyme Inhibition Studies
Inhibition of Human Leukocyte Elastase (HLE) by Thieno[2,3-d]nih.govnih.govoxazin-4-ones and Thieno[3,2-d]nih.govnih.govoxazin-4-ones
Thieno-1,3-oxazin-4-ones, encompassing both thieno[2,3-d] and thieno[3,2-d] isomers, have been identified as potent inhibitors of Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory diseases. researchgate.netnih.gov Studies have shown that these compounds exhibit inhibitory activity, with their potency influenced by the specific isomeric scaffold and the nature of substituents. researchgate.net
Generally, derivatives featuring the thieno[2,3-d] system tend to be more active than their thieno[3,2-d] counterparts. researchgate.net For instance, a series of thieno[3,2-d] nih.govnih.govoxazin- or thioxazin-4-ones showed Ki values in the range of 50-369 µM against HLE. researchgate.net This is comparatively weaker than many derivatives of the thieno[2,3-d] system, which have shown Ki values in the low nanomolar range. nih.govnih.govacs.org One hypothesis for this difference in activity is the proximity of the electron-rich sulfur atom in the thiophene (B33073) ring to the carbonyl group responsible for enzyme acylation; this distance is closer in the thieno[3,2-d] system, which may render the acyl-enzyme formation less effective. researchgate.net
Despite the generally lower potency, specific substitutions on the thieno[3,2-d] ring system can still produce notable HLE inhibition.
| Compound | Substituents | Ki (µM) |
|---|---|---|
| 6a | X=O, R=H, R'=4-Cl | 150 |
| 6b | X=O, R=H, R'=3-CF3 | 50 |
| 6c | X=O, R=CH3, R'=H | 369 |
| 6d | X=O, R=CH3, R'=4-Cl | 300 |
Kinetic analyses have revealed that thieno nih.govnih.govoxazin-4-ones act as acyl-enzyme inhibitors of HLE. nih.govnih.gov The inhibitory process involves the formation of an acyl-enzyme intermediate. nih.govacs.org This occurs through the nucleophilic attack of the active site serine residue of the protease on the C-4 carbonyl carbon of the oxazinone ring. nih.govacs.org This attack leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor. The process is followed by a subsequent, rate-limiting deacylation step, which regenerates the free enzyme. nih.govacs.org The stability of this acyl-enzyme intermediate is a key factor in the inhibitory potency. nih.gov
The mechanism of serine protease inhibition by thieno nih.govnih.govoxazin-4-ones is analogous to that of 4H-3,1-benzoxazin-4-ones. nih.govnih.govacs.org These compounds function as alternate substrates for the enzyme. The isosteric replacement of the benzene (B151609) ring in benzoxazinones with a thiophene ring to form thienoxazinones results in compounds that retain this inhibitory potency while often demonstrating improved hydrolytic stability. nih.govacs.org This stability is advantageous, as it reduces the likelihood of the compound degrading before it can interact with the target enzyme. The substitution of the benzene ring for a thiophene ring has been shown to enhance the stability of the acyl-enzyme intermediates formed during the inhibition of HLE. nih.gov
Modulation of Alpha/Beta Hydrolases
The inhibitory activity of thieno nih.govnih.govoxazin-4-one derivatives extends beyond serine proteases to other members of the alpha/beta hydrolase superfamily. nih.govacs.org Specific studies have investigated their potential to inhibit cholesterol esterase (CEase) and acetylcholinesterase (AChE), demonstrating that the thieno nih.govnih.govoxazin-4-one scaffold is versatile and can be modified to target different enzymes within this class. nih.govacs.org Structural modifications, such as the fusion of cycloaliphatic or tetrahydropyrido rings, can dramatically shift the inhibitory selectivity between these enzymes. nih.govacs.org
Inhibition of Cholesterol Esterase
Certain thieno nih.govnih.govoxazin-4-ones have been characterized as potent, active site-directed inhibitors of bovine pancreatic cholesterol esterase (CEase). nih.govnih.gov These compounds are classified as true alternate substrate inhibitors. nih.govacs.org The inhibitory mechanism involves the CEase-catalyzed hydrolysis of the oxazinone ring through an acylation-deacylation pathway. nih.gov
The potency of these inhibitors is significantly influenced by their structural features. For example, 2-diethylaminothieno[2,3-d] nih.govnih.govoxazin-4-ones featuring a cycloaliphatic ring fused at the 5,6-positions have demonstrated strong inhibitory activity. nih.gov The introduction of a fused five- or six-membered cycloaliphatic ring is generally favorable for CEase inhibition. nih.govacs.org
| Compound | Description | Ki (µM) |
|---|---|---|
| Compound 3 | 2-diethylaminothieno[2,3-d] nih.govnih.govoxazin-4-one with a cycloaliphatic chain | 0.58 |
| Compound 4 | 2-diethylaminothieno[2,3-d] nih.govnih.govoxazin-4-one with a cycloaliphatic chain | 1.86 |
| Compound 33 | 6,7-Dihydro-2-(dimethylamino)-4H,5H-cyclopenta researchgate.netnih.govthieno[2,3-d] nih.govnih.govoxazin-4-one | 0.63 |
Kinetic studies have shown that for the most potent inhibitors, the Ki values obtained from inhibition assays correspond with the Km(I) values determined from their enzyme-catalyzed consumption, confirming their role as alternate substrates. nih.gov
Acetylcholinesterase Inhibition
While cycloaliphatic-fused thieno nih.govnih.govoxazin-4-ones are effective against CEase, they are typically inactive against acetylcholinesterase (AChE). nih.govacs.org However, by modifying the fused ring system, potent AChE inhibitors can be developed. Specifically, the introduction of a tetrahydropyrido ring with bulky, hydrophobic substituents on the basic nitrogen atom yields compounds that inhibit AChE while being completely inactive toward CEase. nih.govacs.org
One such derivative, 7-Benzyl-5,6,7,8-tetrahydro-2-(N-3,4-dimethoxybenzyl-N-methylamino)-4H-pyrido[4',3':4,5]thieno[2,3-d] nih.govnih.govoxazin-4-one (compound 21), exhibited an IC50 value of 330 nM for AChE inhibition. nih.govacs.org Kinetic analysis of these compounds characterized them as hyperbolic mixed-type inhibitors of AChE. nih.govacs.org This mode of inhibition suggests the formation of a catalytically active ternary enzyme-substrate-inhibitor complex, which is indicated by a residual enzymatic activity even at infinite inhibitor concentrations. nih.gov
Monoacylglycerol Lipase (B570770) Inhibition
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). As such, MAGL has emerged as a significant therapeutic target for a variety of neurological and neurodegenerative diseases. Inhibition of this enzyme can potentiate 2-AG signaling, which has neuroprotective effects. While various classes of organic compounds have been investigated as MAGL inhibitors, including carbamates, urea (B33335) derivatives, and morpholin-3-ones, specific studies detailing the inhibitory activity of 2-phenyl-4H-thieno[3,2-d] mdpi.comnih.govoxazin-4-one derivatives against this enzyme are not extensively documented in publicly available research. The exploration of this particular chemical scaffold for MAGL inhibition remains an area for potential future investigation.
Inhibition of HIV-1 Ribonuclease H and Reverse Transcriptase by Cycloheptanih.govethz.chthieno[2,3-d]mdpi.comnih.govoxazin-4-ones
The reverse transcriptase (RT) of HIV-1 is a key enzyme for the viral life cycle and a primary target for antiretroviral drugs. RT possesses two main functions: an RNA-dependent DNA polymerase (RDDP) activity and a ribonuclease H (RNase H) activity, both of which are essential for the replication of the virus. semanticscholar.org While many drugs target the polymerase function, the RNase H domain remains a less exploited but critical target. semanticscholar.org
Research into cycloheptathiophene-3-carboxamide derivatives has led to the development of oxazinone-based compounds as a new chemotype of anti-RNase H agents. nih.gov Specifically, a series of 2-aryl-cyclohepta nih.govethz.chthieno[2,3-d] mdpi.comnih.govoxazin-4-one derivatives have demonstrated potent inhibitory activity against the RNase H function of HIV-1 RT. mdpi.comnih.gov
A key finding from these studies is the critical role of a catechol moiety (a dihydroxy-substituted phenyl ring) at the C-2 position of the oxazinone scaffold for potent anti-RNase H activity. nih.gov Further structural exploration led to the identification of a benzothienooxazinone derivative, compound 22 , as a highly potent dual inhibitor. This compound exhibited an IC₅₀ of 0.53 µM against the RNase H function and an IC₅₀ of 2.90 µM against the RDDP (polymerase) function. nih.govnih.gov Docking and mutagenesis studies suggest that this class of inhibitors binds to allosteric pockets within the reverse transcriptase enzyme, rather than directly at the active site. nih.govnih.gov
Antiproliferative and Cytotoxic Effects (In Vitro Studies)
Derivatives of the thieno[3,2-d]oxazin-4-one core and structurally related thienopyrimidines have shown significant antiproliferative and cytotoxic effects against a range of human cancer cell lines in laboratory studies.
Anticancer Activity Against Various Cancer Cell Lines (e.g., Lung Cancer, Colon Cancer, Glioma)
Thieno-1,3-thiazin-4-one derivatives, which are structurally similar to their oxazinone counterparts, have demonstrated notable anticancer activity. One study investigated a series of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones and found they inhibited the proliferation of human lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner. mdpi.complos.org Importantly, some of these derivatives showed selectivity, having no toxic effects on normal human skin fibroblasts, oligodendrocytes, and hepatocytes at their antiproliferative concentrations. mdpi.complos.org
Similarly, studies on thieno[2,3-d]pyrimidin-4(3H)-ones, where the oxygen in the oxazine (B8389632) ring is replaced by a nitrogen group, also report potent anticancer effects. One such derivative, compound 15 , exhibited a particularly strong anti-proliferative effect against the A549 lung cancer cell line with an IC₅₀ value of 0.94 μM, while showing no toxicity to normal human liver cells. Other halogenated thieno[3,2-d]pyrimidines have also shown antiproliferative activity against several cancer cell lines.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-ones | A549 (Lung), HT-29 (Colon), C6 (Glioma) | Concentration-dependent inhibition | mdpi.complos.org |
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15) | A549 (Lung) | 0.94 µM | |
| Thieno[2,3-d]pyrimidine (B153573) Derivatives | MCF-7 (Breast), HepG-2 (Liver) | IC₅₀ values from 3.25 to 7 µg/ml | |
| Thieno[2,3-d]pyrimidine (Compound 8d) | HUH-7 (Liver) | 5.8 µg/mL | |
| Thieno[2,3-d]pyrimidine (Compound 8d) | MCF-7 (Breast) | 8.3 µg/mL |
Mechanisms of Cellular Impact (e.g., Induction of Apoptosis, Disruption of Microbial Cell Membranes)
The cytotoxic effects of these thieno-fused heterocyclic compounds are often linked to their ability to trigger programmed cell death, or apoptosis. Halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia L1210 cells. Further mechanistic studies on related compounds have shown that they can induce apoptosis by activating caspases (caspase-3, 8, and 9), upregulating pro-apoptotic genes like p53 and PUMA, and downregulating the anti-apoptotic Bcl-2 gene.
In addition to inducing apoptosis, some of these compounds have been shown to interfere with the cell cycle. For instance, a derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one was found to cause cell cycle arrest in the G0/G1 phase. mdpi.com Other related compounds have been observed to cause cell cycle arrest in the G2/M phase. In the context of antimicrobial activity, these compounds can exert their effects by disrupting microbial cell membranes, a mechanism that contributes to their broad-spectrum activity.
Inhibition of DNA Synthesis in Cancer Cells
A key mechanism contributing to the antiproliferative effects of these compounds is the inhibition of DNA synthesis. Research has shown that a specific 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivative was capable of decreasing DNA synthesis in treated cancer cells, with a particularly notable effect in glioma C6 cells. mdpi.complos.org This action prevents cancer cells from replicating their genetic material, thereby halting their proliferation and division.
Antimicrobial Activities (In Vitro Studies)
Thieno[3,2-d]pyrimidine (B1254671) derivatives, close structural analogs of thieno[3,2-d] mdpi.comnih.govoxazin-4-ones, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated a broad spectrum of activity against various pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as several fungal species.
In one study, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were tested against multiple bacterial and fungal strains. The majority of the synthesized compounds showed excellent antimicrobial and antifungal activity, in some cases proving more potent than standard control drugs like streptomycin, ampicillin, ketoconazole (B1673606), and bifonazole. For example, a derivative identified as compound 22 was found to be a particularly potent antibacterial agent, with Minimum Inhibitory Concentration (MIC) values in the range of 0.05-0.13 mM against a panel of bacteria.
Another study highlighted derivatives 14 and 15 as having the best antifungal activity, being 10 to 15 times more potent than the reference drugs, with MIC values between 0.013-0.027 mM. The antimicrobial potential of these compounds is often linked to their chemical structure, with specific substitutions on the thienopyrimidine core influencing the potency and spectrum of activity.
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 22) | Gram-positive & Gram-negative bacteria | 0.05-0.13 mM | |
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 14) | Fungal species | 0.013-0.026 mM | |
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15) | Fungal species | 0.027 mM | |
| Thieno[3,2-d]pyrimidin-4-ones (General) | B. subtilis, B. cereus, S. aureus, E. coli | Significant activity compared to ciprofloxacin |
Antiviral Potential (excluding HIV-1 related studies)
While research on the antiviral properties of 2-phenyl-4H-thieno[3,2-d] mdpi.comresearchgate.netoxazin-4-one and its direct derivatives is limited, studies on related heterocyclic systems provide insights into their potential antiviral applications. For instance, novel oxazinyl flavonoids have been synthesized and evaluated as antiviral agents. mdpi.com Although not direct derivatives of the thieno[3,2-d] mdpi.comresearchgate.netoxazin-4-one core, these findings suggest that the oxazine ring can be a valuable component in the design of new antiviral compounds. mdpi.com
One study reported the synthesis of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives and their evaluation against herpes simplex virus type 1 (HSV-1). researchgate.net A compound from this series demonstrated significant inhibitory activity, indicating the potential of thieno-pyridine systems as a basis for developing new antiviral drugs. researchgate.net The general class of oxazine derivatives has also been noted for its potential antiviral activities, among other pharmacological properties. amazonaws.com
| Compound Class | Virus | Activity |
| Oxazinyl Flavonoids | Not specified | Investigated as antiviral agents mdpi.com |
| 4-(phenylamino)thieno[2,3-b]pyridines | Herpes Simplex Virus Type 1 (HSV-1) | One compound showed 86% inhibition researchgate.net |
Other Reported Biological Activities of Related Oxazinones (by Analogy)
Due to the limited specific data on 2-phenyl-4H-thieno[3,2-d] mdpi.comresearchgate.netoxazin-4-one, this section explores the biological activities of structurally related compounds to infer potential areas of interest.
Derivatives of the closely related thieno[2,3-d]pyrimidin-4(3H)-one scaffold have demonstrated significant antifungal properties. A study on new derivatives of this class revealed that some compounds exhibited excellent activity against various fungal species. nih.gov Specifically, compounds bearing a p-chlorophenyl or m-methoxyphenyl group, along with a 2-(2-mercaptoethoxy)ethan-1-ol side chain, were found to be 10-15 times more potent than the standard antifungal drugs ketoconazole and bifonazole. nih.gov
Another study focused on spiro compounds derived from a thieno[3,2-d] mdpi.comresearchgate.netoxazine precursor, which were then converted to thieno[3,2-d]pyrimidine derivatives. One of the resulting compounds exhibited higher antifungal activity against the examined fungi than ketoconazole. nih.gov These findings highlight the potential of the thieno-fused heterocyclic systems in the development of novel antifungal agents.
| Compound Scaffold | Fungal Species | Potency |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Various | 10-15 times more potent than ketoconazole/bifonazole nih.gov |
| Spiro-thieno[3,2-d]pyrimidine derivative | Various | Higher activity than ketoconazole nih.gov |
The threat of increasing resistance of Plasmodium to existing antimalarial drugs necessitates the development of new therapeutic agents. nih.govbohrium.com Research into thieno[3,2-d]pyrimidine derivatives has identified promising candidates with antiplasmodial activity. nih.govbohrium.com Based on the structure of a hit compound, Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one), a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated. nih.govbohrium.com These compounds displayed in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.govbohrium.com
Furthermore, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been investigated as potential antimalarial agents, with some compounds showing significant activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov The thieno[2,3-d]pyrimidine scaffold is also a known inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway and an important antimalarial target. nih.gov
| Compound Scaffold | Plasmodium Species | Stage of Activity |
| 4-Substituted thieno[3,2-d]pyrimidines | P. falciparum, P. berghei | Erythrocytic and hepatic stages nih.govbohrium.com |
| Tetrahydrobenzothieno[2,3-d]pyrimidines | P. falciparum (W2 strain) | Erythrocytic stage nih.gov |
The broader class of phenothiazine (B1677639) derivatives, which share a heterocyclic structure containing sulfur and nitrogen, are well-known for their antioxidant capabilities. nih.gov These compounds can act as electron donors and readily react with oxygen and its radicals. nih.gov The antioxidant activity of phenothiazines is often dose-dependent. nih.gov Given the structural similarities, it is plausible that thieno-oxazinone derivatives may also exhibit antioxidant properties, though this requires experimental validation.
| Compound Class | Method of Action |
| Thieno[3,2-d]pyrimidin-4-ones | DPPH radical scavenging researchgate.net |
| Phenothiazine derivatives | Electron donation, reaction with oxygen radicals nih.gov |
Currently, there is a lack of specific research on the antiobesity effects of 2-phenyl-4H-thieno[3,2-d] mdpi.comresearchgate.netoxazin-4-one or its closely related derivatives. This remains an unexplored area for this class of compounds.
Structure Activity Relationship Sar Studies of Thieno 3,2 D 1 2 Oxazin 4 Ones
Influence of Substituents on Biological Potency (e.g., at C-2, C-5, C-6)
The biological activity of thieno nih.govresearchgate.netoxazin-4-ones is highly dependent on the nature and position of substituents on both the thiophene (B33073) and oxazinone rings. Modifications at the C-2 position of the oxazinone ring, in particular, have been shown to be a critical determinant of inhibitory potency. nih.govacs.org
Effect of Alkoxy, Alkylthio, and Sec-Amino Groups
Studies on a series of thieno[2,3-d] nih.govresearchgate.netoxazin-4-ones demonstrated that the introduction of small alkoxy and alkylthio groups at the C-2 position results in highly potent inhibitors of human leukocyte elastase. nih.govacs.org Specifically, ethoxy, n-propoxy, and ethylthio substituents yielded compounds with very low Ki values, indicating strong inhibitory activity. nih.govacs.org The potency of these groups suggests that the C-2 position interacts with a specific pocket in the enzyme's active site that can accommodate these small, lipophilic moieties. In contrast, the introduction of secondary amino groups at this position was also explored, contributing to a broader understanding of the electronic and steric requirements for effective inhibition. nih.govacs.org
The following table summarizes the inhibitory potency of various C-2 substituted thieno[2,3-d] nih.govresearchgate.netoxazin-4-ones against human leukocyte elastase.
| Compound | C-2 Substituent | R⁵ | R⁶ | Ki (nM) |
| 1 | Ethoxy | -(CH₂)₄- | -(CH₂)₄- | < 11 |
| 2 | n-Propoxy | -(CH₂)₄- | -(CH₂)₄- | < 11 |
| 3 | Ethylthio | -(CH₂)₄- | -(CH₂)₄- | < 11 |
Data sourced from studies on thieno[2,3-d] nih.govresearchgate.netoxazin-4-one inhibitors of human leukocyte elastase. nih.govacs.org
Impact of Phenyl Ring Substitutions
The substitution pattern on the C-2 phenyl ring is a key area for modifying the activity and selectivity of 2-phenyl-4H-thieno[3,2-d] nih.govresearchgate.netoxazin-4-one and its analogs. While specific data on the impact of these substitutions on this exact scaffold are not extensively detailed in available research, general principles of medicinal chemistry suggest that altering the electronic and steric properties of the phenyl ring can fine-tune interactions with the target enzyme. For instance, the presence of a methyl group on the phenyl ring, as in 2-(2-methylphenyl)-6-phenyl-4H-thieno[2,3-d] nih.govresearchgate.netoxazin-4-one, highlights a potential point of modification, though its specific biological activity is not well-documented. ontosight.ai
Role of the Thiophene Ring System in Enhancing Hydrolytic Stability and Inhibitory Potency
Importantly, this enhancement in stability is achieved while retaining potent inhibitory activity. nih.govacs.org The sulfur atom in the thiophene ring can also play a direct role in target binding. In some related thieno[2,3-d]pyrimidines, the sulfur atom has been found to mimic the function of other chemical groups, such as the 4-amino group of methotrexate, in the enzyme's active site, thereby contributing to the binding affinity. nih.gov
Structural Analogues and Their Activity Profiles
Comparison with Benzoxazinone (B8607429) Analogues
Thieno nih.govresearchgate.netoxazin-4-ones and 4H-3,1-benzoxazin-4-ones share a similar mechanism of action against serine proteases. nih.govacs.org Both classes of compounds act as acylating agents. However, the thieno nih.govresearchgate.netoxazin-4-ones demonstrate superior hydrolytic stability compared to their benzoxazinone counterparts. nih.govacs.org This makes the thiophene-fused scaffold a more robust and promising platform for the development of serine protease inhibitors. nih.govacs.org
Structural Modifications and Their Effects on Target Binding
The primary mechanism of inhibition for thieno nih.govresearchgate.netoxazin-4-ones involves the formation of a covalent bond with the target enzyme. nih.govacs.org Kinetic studies have revealed that the active site serine residue of the protease attacks the electrophilic C-4 carbonyl carbon of the oxazinone ring. nih.govacs.org This attack leads to the opening of the oxazinone ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.govacs.org
Structural modifications, particularly at the C-2 position, directly influence the initial binding and the subsequent acylation step. The electronic nature of the C-2 substituent can affect the electrophilicity of the C-4 carbonyl, while its steric properties can influence the proper orientation of the inhibitor within the active site for the nucleophilic attack to occur.
Potential Applications in Chemical Biology and Materials Science
Role as Chemical Probes in Biological Systems
While direct studies detailing the use of 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one as a chemical probe are not extensively documented, the inherent reactivity of the oxazinone ring suggests its potential in this area. The oxazinone moiety is susceptible to nucleophilic attack, which could be exploited for covalent labeling of biological targets. For instance, the electrophilic carbonyl carbon at the C4 position can react with nucleophilic residues such as serine or cysteine in the active sites of enzymes. This reactivity is the basis for the inhibitory action of many related oxazinone compounds and could be harnessed for the design of activity-based probes to study enzyme function and identify new drug targets.
Utility as Precursors for Complex Heterocyclic Systems
The 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one scaffold is a valuable intermediate for the synthesis of more complex and functionally diverse heterocyclic systems. The oxazinone ring can undergo ring-opening and ring-transformation reactions with various nucleophiles, providing a versatile platform for generating a library of derivatives.
Thieno[3,2-b]quinolines are a class of compounds with recognized biological and pharmacological importance. Although the direct synthesis of quinoline-fused systems from 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one has not been explicitly detailed in the reviewed literature, the reactivity of analogous benzoxazinones suggests this possibility. Benzoxazinones are known to react with suitable carbon nucleophiles to construct quinoline (B57606) frameworks. It is plausible that 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one could undergo similar transformations, such as reactions with carbanions or other C-nucleophiles, to yield thieno[3,2-b]quinoline (B14758317) derivatives.
The utility of 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one as a precursor extends to the synthesis of various pharmaceutically relevant compounds, most notably thieno[3,2-d]pyrimidines. The reaction of thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-ones with amines or their derivatives leads to the formation of the corresponding thieno[3,2-d]pyrimidin-4(3H)-ones. This transformation is a key step in the synthesis of a wide array of biologically active molecules. Thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. researchgate.net
For example, a series of conformationally restricted thieno[3,2-d]pyrimidinones were synthesized from the corresponding oxazinone precursors and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis. nih.govnih.gov This highlights the direct role of the thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one core as a critical building block in the development of potential therapeutics.
Contribution to the Development of Enzyme Inhibitors for Specific Biological Targets
The thieno core.ac.ukresearchgate.netoxazin-4-one scaffold is a recognized pharmacophore in the design of enzyme inhibitors. The mechanism of inhibition often involves the acylation of a nucleophilic residue in the enzyme's active site by the oxazinone ring.
Analogous thieno[2,3-d] core.ac.ukresearchgate.netoxazin-4-ones have been identified as potent inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. acs.org Kinetic studies of these inhibitors revealed the formation of an acyl-enzyme intermediate, confirming the covalent mechanism of action. acs.org Similarly, benzoxazinone (B8607429) derivatives have been synthesized and shown to be effective inhibitors of another serine protease, α-chymotrypsin. nih.gov
Furthermore, derivatives of the closely related thieno[3,2-d]pyrimidine scaffold, which can be synthesized from 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one, have been investigated as inhibitors for various enzymes. For instance, certain thieno[3,2-d]pyrimidine derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and signaling. nih.gov Additionally, as mentioned earlier, thieno[3,2-d]pyrimidinones have shown inhibitory activity against 17β-HSD2. nih.govnih.gov These findings underscore the potential of the 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one core structure in the development of novel enzyme inhibitors for a range of therapeutic targets.
The following table summarizes the enzyme inhibitory activities of analogous thieno-oxazinone and thieno-pyrimidine derivatives:
| Compound Class | Target Enzyme | Potential Therapeutic Area |
| Thieno[2,3-d] core.ac.ukresearchgate.netoxazin-4-ones | Human Leukocyte Elastase | Anti-inflammatory |
| Benzoxazinones | α-Chymotrypsin | Anti-inflammatory |
| Thieno[3,2-d]pyrimidinones | 17β-HSD2 | Osteoporosis |
| Thieno[3,2-d]pyrimidines | h-NTPDases | Various (e.g., thrombosis, inflammation) |
Exploration in Advanced Materials Development (based on analogous systems)
The application of heterocyclic compounds is not limited to the biological realm; they are also pivotal in the development of advanced materials. Thiophene-fused aromatic systems, in particular, are extensively studied for their use in organic electronics due to their favorable electronic properties and stability. researchgate.netresearchgate.netnih.gov
Furthermore, analogous benzoxazine (B1645224) derivatives are utilized in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. researchgate.net These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and as coatings and adhesives. mdpi.com The structural features of 2-phenyl-4H-thieno[3,2-d] core.ac.ukresearchgate.netoxazin-4-one, combining a thiophene (B33073) unit with a reactive oxazinone ring, suggest its potential as a monomer or a modifying agent in the creation of novel polymers with tailored electronic and physical properties.
Future Research Directions for 2 Phenyl 4h Thieno 3,2 D 1 2 Oxazin 4 One
Development of Novel and Efficient Synthetic Routes
The advancement of research into 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one is contingent upon the availability of efficient and versatile synthetic methodologies. While classical approaches, often involving the cyclization of an amino-carboxylic acid with an acyl chloride, provide a foundational route, future efforts should focus on modern synthetic strategies. ubaya.ac.idnih.gov For instance, the synthesis of the analogous 2-phenyl-4H-benzo[d] ontosight.aiacs.orgoxazin-4-one is achieved by reacting anthranilic acid with benzoyl chloride. ubaya.ac.idresearchgate.net A similar pathway could be optimized for the target compound starting from 3-aminothiophene-2-carboxylic acid.
Future research should explore:
Catalytic Methods: Investigation into transition-metal-catalyzed coupling reactions and C-H activation strategies could provide more direct and atom-economical routes to the core structure and its derivatives. nih.gov
One-Pot Procedures: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would enhance efficiency and reduce waste.
Use as a Synthetic Intermediate: The oxazinone ring is a reactive intermediate suitable for conversion into other important heterocyclic systems. For example, reactions with various amines or hydrazines can yield corresponding thieno[3,2-d]pyrimidines or other nitrogen-containing heterocycles, expanding the chemical space accessible from this scaffold. chemicalbook.commdpi.comnih.gov
Exploration of Undocumented Biological Activities
The biological profile of 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one is not well-documented, presenting a significant opportunity for discovery. ontosight.ai Research on structurally similar compounds provides a logical starting point for screening and identifying potential therapeutic applications.
Key areas for biological investigation include:
Anticancer Activity: The benzoxazinone (B8607429) analog, 2-phenyl-4H-benzo[d] ontosight.aiacs.orgoxazin-4-one, has demonstrated anticancer activity against the A549 human lung cancer cell line. ubaya.ac.idresearchgate.netubaya.ac.id This suggests that the thieno-fused counterpart warrants evaluation against a panel of cancer cell lines.
Enzyme Inhibition: A series of related thieno[2,3-d] ontosight.aiacs.orgoxazin-4-ones have been identified as potent inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases. acs.orgnih.gov Screening 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one against this and other proteases could reveal valuable inhibitory properties.
Antimicrobial and Antiparasitic Effects: The broader thienopyrimidine scaffold, often synthesized from thieno-oxazinones, has shown activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium, the causative agent of malaria. nih.govnih.gov Therefore, assessing the antimicrobial and antiparasitic potential of the parent oxazinone is a promising research avenue.
Comprehensive SAR Studies with Diverse Substitution Patterns
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one, a systematic investigation into how different substituents affect its properties is needed.
Future SAR studies should focus on modifications at two primary locations:
The C-2 Phenyl Ring: Introducing a variety of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring can significantly influence electronic properties, steric hindrance, and potential interactions with biological targets.
Research on related thieno[2,3-d] ontosight.aiacs.orgoxazin-4-ones has shown that introducing small alkoxy and alkylthio groups at the C-2 position can lead to highly potent inhibitors of human leukocyte elastase, demonstrating the sensitivity of this scaffold to substitution. acs.orgnih.gov Similarly, extensive SAR studies on derived thieno[3,2-d]pyrimidine-4-amines have elucidated the structural requirements for inhibiting mycobacterial growth. nih.gov A systematic approach will be essential to build a comprehensive SAR model for the 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one core.
| Compound Class | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |
| Thieno[2,3-d] ontosight.aiacs.orgoxazin-4-ones | C-2 | Ethoxy, n-propoxy, ethylthio | Potent inhibition of human leukocyte elastase (Ki < 11 nM) | acs.orgnih.gov |
| Thieno[3,2-d]pyrimidin-4-amines | N/A | N-(4-(tert-butyl)phenethyl) | Most active compound against Mycobacterium strains | nih.gov |
| Piperazinone-thieno[3,2-d]pyrimidines | Piperazinone 1-position | Hydrophobic alkyl group | Essential for PI3Kδ potency | bohrium.com |
Investigation of New Molecular Targets and Mechanisms of Action
Identifying the specific molecular targets and understanding the mechanism of action are fundamental steps in drug discovery. For 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one and its derivatives, this area is ripe for exploration.
Drawing from analogous structures, potential targets and mechanisms include:
Aminoacyl-tRNA Synthetases: Molecular docking studies on 2-phenyl-4H-benzo[d] ontosight.aiacs.orgoxazin-4-one suggest it may act by inhibiting Methionyl-tRNA Synthetase (MRS), an essential enzyme for protein synthesis. ubaya.ac.idresearchgate.netubaya.ac.id This provides a testable hypothesis for the thieno-oxazinone analog.
Serine Proteases: Kinetic studies on thieno[2,3-d] ontosight.aiacs.orgoxazin-4-one inhibitors of human leukocyte elastase revealed a mechanism involving the formation of an acyl-enzyme intermediate, where the active site serine attacks the C-4 carbonyl of the oxazinone ring. acs.orgnih.gov Investigating a similar mechanism for the target compound is a logical next step.
Kinases and Other Enzymes: Thienopyrimidine derivatives have been developed as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). bohrium.com Given that thieno-oxazinones are precursors to these molecules, their potential to interact with kinase targets should also be investigated.
Application of Advanced Computational Techniques for Rational Design
In silico methods are indispensable tools for accelerating the drug design and discovery process. The application of advanced computational techniques can guide the synthesis of more potent and selective analogs of 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one.
Future computational work should include:
Molecular Docking: As demonstrated with the benzoxazinone analog and its target MRS, docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis. ubaya.ac.id
Pharmacophore Modeling and 3D-QSAR: These methods can identify the key structural features required for biological activity and build predictive models to guide the design of new derivatives.
Quantum Chemistry Calculations: Analysis of the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and intermolecular interaction capabilities, aiding in the rational design of compounds with improved properties. mdpi.com
Integration into Multi-Component Reaction Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. nih.govmdpi.com
The 2-phenyl-4H-thieno[3,2-d] ontosight.aiacs.orgoxazin-4-one scaffold is an excellent candidate for integration into MCR strategies. The inherent reactivity of the oxazinone ring towards nucleophiles makes it a valuable building block. nih.gov For example, a three-component reaction involving an amino-thiophene precursor, an aldehyde, and an isocyanide could potentially be developed to access novel heterocyclic systems. The development of one-pot syntheses for related thienopyrimidinones from oxazine-diones, aldehydes, and amines highlights the feasibility of such an approach. nih.gov Utilizing the thieno-oxazinone core in MCRs would significantly accelerate the discovery of new derivatives for biological screening and materials science applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions using anthranilic acid derivatives. For example, anthranilic acid reacts with benzoyl chloride in pyridine under controlled temperatures (0–2°C) to form intermediates, followed by neutralization with NaHCO₃ and recrystallization in ethanol . Yields are typically "satisfactory" (~50–70%) but depend on stoichiometry and reaction time. Glacial acetic acid is often used as a catalyst in condensations with primary amines to form derivatives .
- Key Variables : Temperature control during acylation, molar ratios of benzoyl chloride, and solvent choice (e.g., pyridine vs. DMF) .
Q. Which spectroscopic techniques are most effective for characterizing 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm regiochemistry and substituent positions. For example, aromatic protons in the thiophene ring appear as distinct doublets in δ 7.0–8.5 ppm .
- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-N vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry : Exact mass (e.g., 246.0252) confirms molecular formula .
Advanced Research Questions
Q. How does structural modification at the 2-phenyl or thieno[3,2-d] positions influence biological activity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance antitubercular activity by improving membrane permeability .
- Heterocyclic Variations : Replacing the phenyl group with pyridinyl or sulfonamide moieties alters selectivity for bacterial targets (e.g., Mycobacterium tuberculosis) .
- Case Study : 7-Chloro-2-methyl derivatives show improved antibacterial activity (MIC: 12.5 µg/mL) compared to unsubstituted analogs .
Q. What mechanistic insights exist for this compound’s enzyme inhibition (e.g., HIV-1 RNase H or serine proteases)?
- Methodological Answer :
- HIV-1 RNase H Inhibition : Acts as an allosteric inhibitor by binding to a hydrophobic pocket near the active site, disrupting Mg²⁺ coordination .
- Serine Protease Inhibition : Derivatives like 7-chloro-2-[(2-iodophenyl)amino] analogs inhibit C1r via covalent interaction with the catalytic serine residue (IC₅₀: 0.8 µM) .
- Experimental Validation : Use kinetic assays (e.g., fluorescence resonance energy transfer) and molecular docking to map binding interactions .
Q. How can synthetic challenges (e.g., low yields or byproduct formation) be mitigated during scale-up?
- Methodological Answer :
- Optimization Strategies :
- Use microwave irradiation to reduce reaction time (from 4 hours to 30 minutes) and improve purity .
- Employ anhydrous NaOAc in glacial acetic acid to suppress hydrolysis of intermediates .
- Byproduct Analysis : Monitor reactions via TLC (cyclohexane:EtOAc, 2:1) to isolate undesired products early .
Key Challenges in Current Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
